molecular formula C8H6BrNOS B13683060 5-(4-Bromo-2-thienyl)-3-methylisoxazole

5-(4-Bromo-2-thienyl)-3-methylisoxazole

Katalognummer: B13683060
Molekulargewicht: 244.11 g/mol
InChI-Schlüssel: OXZAUODJDGXGBJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4-Bromo-2-thienyl)-3-methylisoxazole is a chemical compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of the bromo and thienyl groups in the structure of this compound makes it a compound of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromo-2-thienyl)-3-methylisoxazole typically involves the reaction of 4-bromo-2-thiophenecarboxaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then cyclized to form the isoxazole ring. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Analyse Chemischer Reaktionen

Types of Reactions

5-(4-Bromo-2-thienyl)-3-methylisoxazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5-(4-Bromo-2-thienyl)-3-methylisoxazole has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-(4-Bromo-2-thienyl)-3-methylisoxazole involves its interaction with specific molecular targets. The bromo and thienyl groups can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The isoxazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(4-Bromo-2-thienyl)-3-methylisoxazole is unique due to the presence of both the bromo and thienyl groups in its structure, which confer specific chemical reactivity and biological activity. Its isoxazole ring also distinguishes it from other similar compounds, providing a different set of interactions and properties .

Eigenschaften

Molekularformel

C8H6BrNOS

Molekulargewicht

244.11 g/mol

IUPAC-Name

5-(4-bromothiophen-2-yl)-3-methyl-1,2-oxazole

InChI

InChI=1S/C8H6BrNOS/c1-5-2-7(11-10-5)8-3-6(9)4-12-8/h2-4H,1H3

InChI-Schlüssel

OXZAUODJDGXGBJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=NOC(=C1)C2=CC(=CS2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.